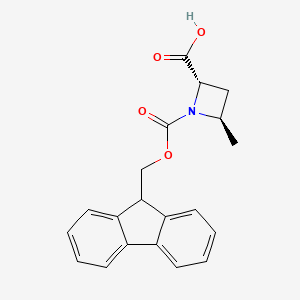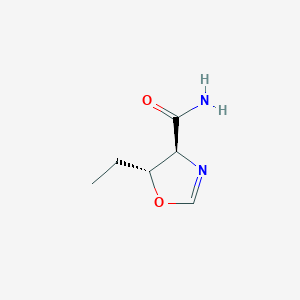![molecular formula C5H4N4O B12856962 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the fused ring system with high efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrrolo[2,3-d]pyrimidine: Another fused ring system with similar structural features but different electronic properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Similar in structure but with variations in the position of the amino group.
2-Aminobenzimidazole: Contains a benzimidazole ring system, offering different chemical and biological properties.
Uniqueness
2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one is unique due to its specific ring fusion and the position of the amino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C5H4N4O |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
2-amino-1H-pyrrolo[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C5H4N4O/c6-5-8-2-1-7-4(10)3(2)9-5/h1H,(H3,6,8,9) |
InChI-Schlüssel |
IXYFVOFXKRNLGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)C2=C1NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)


![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)







